molecular formula C24H26N2O4S B320186 2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B320186
M. Wt: 438.5 g/mol
InChI Key: AIFYDNISKNTEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes phenoxy and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with 4-ethyl(phenyl)sulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of phenoxy and sulfonamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C24H26N2O4S/c1-3-19-10-14-22(15-11-19)30-18-24(27)25-20-12-16-23(17-13-20)31(28,29)26(4-2)21-8-6-5-7-9-21/h5-17H,3-4,18H2,1-2H3,(H,25,27)

InChI Key

AIFYDNISKNTEEB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC)C3=CC=CC=C3

Origin of Product

United States

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